(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine
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Overview
Description
(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine is a chiral compound with a unique structure that includes both a piperidine and a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the nucleophilic addition of alkyllithiums to α-aryl substituted piperidine enecarbamates, followed by trapping the carbanion intermediates with a carbon electrophile . This method is highly stereoselective and provides direct access to vicinally-substituted piperidine compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine exerts its effects involves interactions with specific molecular targets. For instance, in drug metabolism, it may undergo ring contraction mediated by cytochrome P450 enzymes, involving coupled electron and proton transfer . This process can lead to the formation of various metabolites with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure but shares the piperidine ring.
Pyrrolidine: Contains the pyrrolidine ring but lacks the piperidine component.
N-methylpiperidine: Similar but with a different substitution pattern.
Uniqueness
What sets (3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine apart is its chiral nature and the presence of both piperidine and pyrrolidine rings, which contribute to its unique reactivity and potential biological activities.
Properties
IUPAC Name |
(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h9-11H,2-8H2,1H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOJUAZWENUSBT-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1[C@H]2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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